N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(p-tolyloxy)acetamide
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Overview
Description
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(p-tolyloxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a tetrahydroquinoline moiety, which is a partially saturated derivative of quinoline, and a p-tolyloxy group attached to an acetamide backbone. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(p-tolyloxy)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydroquinoline Moiety: The synthesis begins with the preparation of 1-methyl-1,2,3,4-tetrahydroquinoline. This can be achieved through the reduction of quinoline using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Alkylation: The next step involves the alkylation of the tetrahydroquinoline moiety with an appropriate alkyl halide to introduce the ethyl group.
Acylation: The alkylated tetrahydroquinoline is then acylated with p-tolyloxyacetyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield partially or fully reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various reduced forms of the original compound.
Scientific Research Applications
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(p-tolyloxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(p-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinoline: A precursor in the synthesis of the target compound.
p-Tolyloxyacetic acid: Another precursor used in the synthesis.
Quinoline derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(p-tolyloxy)acetamide is unique due to its specific combination of a tetrahydroquinoline moiety and a p-tolyloxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-5-8-19(9-6-16)25-15-21(24)22-12-11-17-7-10-20-18(14-17)4-3-13-23(20)2/h5-10,14H,3-4,11-13,15H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSNGWRXRLKCPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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